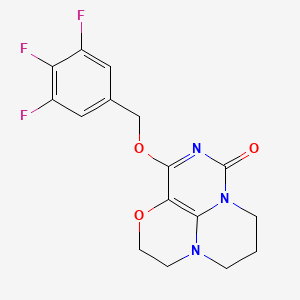
Lp-PLA2-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lp-PLA2-IN-14 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is linked to various cardiovascular diseases. This compound has shown potential in the research of neurodegenerative diseases, such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .
Métodos De Preparación
The synthesis of Lp-PLA2-IN-14 involves several steps. One of the synthetic routes includes the preparation of tricyclic pyrimidone compounds. The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Lp-PLA2-IN-14 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include oxidizing agents and hydrolyzing enzymes. The major products formed from these reactions are lysophosphatidylcholine and oxidized nonesterified fatty acids. These reactions are crucial for understanding the compound’s behavior and its potential therapeutic applications .
Aplicaciones Científicas De Investigación
Lp-PLA2-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Lp-PLA2 and its effects on lipid metabolism. In biology, it helps in understanding the role of Lp-PLA2 in inflammatory processes and oxidative stress. In medicine, this compound is being researched for its potential in treating neurodegenerative diseases, cardiovascular diseases, and other conditions associated with inflammation and oxidative stress. In the industry, it is used in the development of diagnostic kits and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Lp-PLA2-IN-14 involves the inhibition of the Lp-PLA2 enzyme. This enzyme is responsible for hydrolyzing oxidized phosphatidylcholine to produce lysophosphatidylcholine, which promotes inflammatory responses and oxidative stress. By inhibiting Lp-PLA2, this compound reduces the production of lysophosphatidylcholine, thereby mitigating inflammation and oxidative stress. This mechanism is crucial for its potential therapeutic effects in treating atherosclerosis and other related diseases .
Comparación Con Compuestos Similares
Lp-PLA2-IN-14 can be compared with other Lp-PLA2 inhibitors such as Darapladib and Rilapladib. Darapladib is known for its role in sensitizing cancer cells to ferroptosis by remodeling lipid metabolism, while Rilapladib is investigated for its use in treating atherosclerosis and cardiovascular disorders.
Similar compounds include:
- Darapladib
- Rilapladib
These compounds share similar mechanisms of action but may differ in their specific applications and efficacy .
Propiedades
Fórmula molecular |
C16H14F3N3O3 |
|---|---|
Peso molecular |
353.30 g/mol |
Nombre IUPAC |
4-[(3,4,5-trifluorophenyl)methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |
InChI |
InChI=1S/C16H14F3N3O3/c17-10-6-9(7-11(18)12(10)19)8-25-14-13-15-21(4-5-24-13)2-1-3-22(15)16(23)20-14/h6-7H,1-5,8H2 |
Clave InChI |
XFEWOHBVSRKLGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


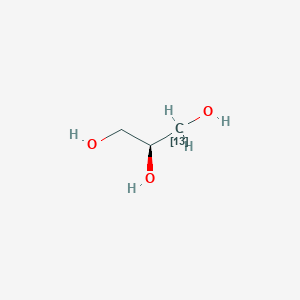
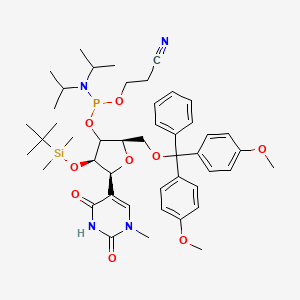
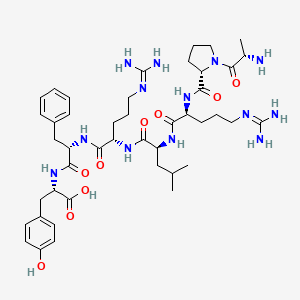

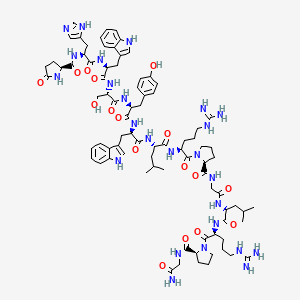
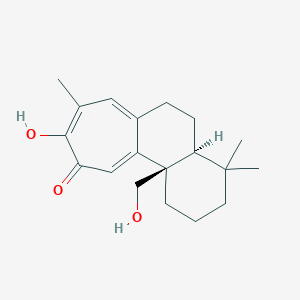

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
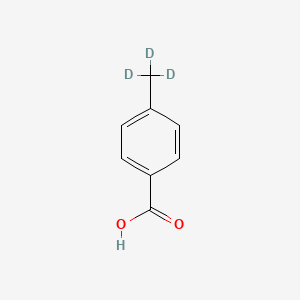
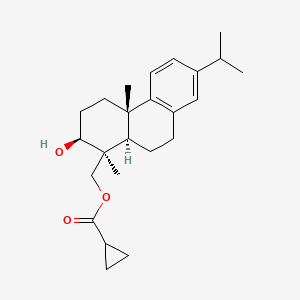
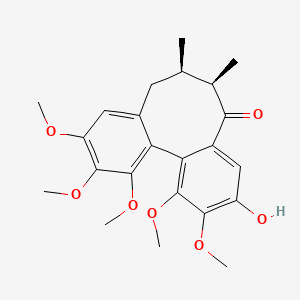

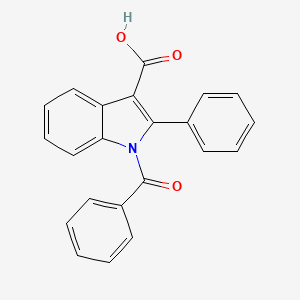
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
